MK-4074

Description

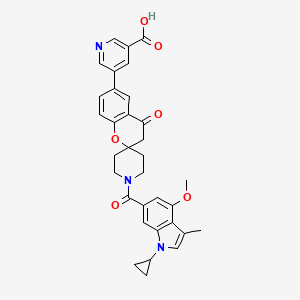

Structure

3D Structure

Propriétés

IUPAC Name |

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBNGXLHMZSUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MK-4074: A Deep Dive into its Mechanism of Action in Fatty Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4074 is a potent and liver-specific dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes in the regulation of fatty acid metabolism. By inhibiting these enzymes, this compound effectively reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation (FAO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on fatty acid synthesis, the experimental protocols used to elucidate its function, and the quantitative data from preclinical and clinical studies. The document also explores the molecular basis for its liver-specific targeting and the unexpected clinical observation of hypertriglyceridemia.

Introduction to Acetyl-CoA Carboxylase and Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[2] In mammals, two main isoforms of ACC exist:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of new fatty acids.[1][3]

-

ACC2: Predominantly found on the outer mitochondrial membrane, especially in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for β-oxidation.[4]

Given its central role in lipid metabolism, ACC has emerged as a promising therapeutic target for metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

This compound: A Potent and Liver-Specific Dual ACC Inhibitor

This compound was identified through high-throughput screening as a potent small-molecule inhibitor of both human ACC1 and ACC2. Its liver-specific action is a key feature, designed to maximize therapeutic effects on hepatic lipid metabolism while minimizing potential systemic side effects.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the activity of both ACC1 and ACC2. This dual inhibition leads to a significant reduction in the intracellular concentration of malonyl-CoA. The consequences of this reduction are twofold:

-

Inhibition of De Novo Lipogenesis (DNL): The decrease in cytoplasmic malonyl-CoA, the primary substrate for fatty acid synthase, leads to a marked reduction in the synthesis of new fatty acids in the liver.

-

Stimulation of Fatty Acid Oxidation (FAO): The reduction of malonyl-CoA in the vicinity of the mitochondria relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation.

Mechanism of action of this compound.

Liver-Specific Targeting

This compound achieves its liver specificity through its interaction with specific transporters on hepatocytes. It is a substrate for the organic anion-transporting polypeptides (OATPs), which are highly expressed on the sinusoidal membrane of hepatocytes and facilitate its uptake into the liver. Conversely, its efflux from hepatocytes into the bile is mediated by the multidrug resistance-associated protein 2 (MRP2) transporter. This selective uptake and efflux mechanism concentrates the drug in the target organ, the liver.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC₅₀ for human ACC1 | ~3 nM | |

| IC₅₀ for human ACC2 | ~3 nM |

Table 2: Preclinical Efficacy of this compound in KKAy Mice

| Parameter | Dose | Effect | Reference |

| Hepatic DNL Inhibition (ID₅₀) | 0.9 mg/kg (single oral dose) | 50% reduction at 1 hour | |

| Hepatic DNL Inhibition | 30 mg/kg (single oral dose) | 83% reduction at 4 hours | |

| 70% reduction at 8 hours | |||

| 51% reduction at 12 hours | |||

| Plasma Total Ketones (FAO marker) | 30-100 mg/kg (single oral dose) | 1.5 to 3-fold increase for up to 8 hours |

Table 3: Clinical Trial Results of this compound in Patients with Hepatic Steatosis (NCT01431521)

| Parameter | Treatment Group | Duration | Result | Reference |

| Hepatic Triglycerides | This compound (200 mg, twice daily) | 4 weeks | 36% reduction | |

| Fractional DNL | This compound (140 mg, single or divided dose) | 7 days | ~91-96% inhibition | |

| Plasma Triglycerides | This compound (200 mg, twice daily) | 4 weeks | ~200% increase | |

| Plasma Ketones | This compound (200 mg, single dose) | 8 hours | Increased |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay determines the in vitro potency of an inhibitor against purified ACC enzyme.

Protocol:

-

Enzyme Preparation: Recombinant human ACC1 and ACC2 are expressed and purified.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, 0.5 mg/mL BSA, 5 mM ATP, and 250 µM acetyl-CoA.

-

Inhibitor Incubation: Purified ACC protein is incubated with varying concentrations of this compound (or vehicle control) in the reaction buffer for 40 minutes at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a mixture of 4.1 mM NaHCO₃ and 0.086 mM NaH¹⁴CO₃.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of an acid solution.

-

Quantification: The amount of ¹⁴C-labeled malonyl-CoA produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

References

- 1. Fine-tuning acetyl-CoA carboxylase 1 activity through localization: functional genomics reveals a role for the lysine acetyltransferase NuA4 and sphingolipid metabolism in regulating Acc1 activity and localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mouselivercells.com [mouselivercells.com]

- 3. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

The Role of MK-4074 in the Inhibition of Acetyl-CoA Carboxylase 1 and 2: A Technical Overview

MK-4074 is a potent, liver-specific small molecule inhibitor that targets both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1][2] These enzymes are critical regulators of fatty acid metabolism, playing a central role in both the synthesis of fatty acids and the control of fatty acid oxidation. The dual inhibition of ACC1 and ACC2 by this compound has been investigated as a therapeutic strategy for metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). This document provides a detailed examination of the mechanism of action, inhibitory potency, and the downstream metabolic consequences of this compound administration, based on preclinical and clinical data.

Introduction to ACC1 and ACC2

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the rate-limiting step in de novo lipogenesis (DNL).[4] In mammals, two main isoforms of ACC exist with distinct cellular locations and functions:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 is a key building block for the synthesis of fatty acids.[5]

-

ACC2: Found on the outer mitochondrial membrane, where it regulates fatty acid oxidation. The malonyl-CoA generated by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, a dual inhibitor like this compound can simultaneously decrease the synthesis of new fatty acids and promote their oxidation.

This compound: A Liver-Targeted Dual Inhibitor

This compound was identified through high-throughput screening as a potent dual inhibitor of human ACC1 and ACC2. A key feature of this compound is its liver-specific action. This is achieved because this compound is a substrate for organic anion-transporting polypeptides (OATPs) that are highly expressed in hepatocytes. Its efflux from hepatocytes into the bile is dependent on the MRP2 transporter, further confining its activity to the liver. This liver-targeting minimizes potential side effects that could arise from systemic ACC inhibition.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound has been quantified in a series of in vitro, preclinical, and clinical studies. The data consistently demonstrate potent inhibition of ACC activity and significant effects on lipid metabolism.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value |

| Human ACC1 | ~3 nM |

| Human ACC2 | ~3 nM |

| Data sourced from Kim et al., 2017. |

Table 2: Preclinical Efficacy of this compound in KKAy Mice

| Parameter | Dose Range | ID50 Value | Time Point | Effect |

| Hepatic De Novo Lipogenesis (DNL) | 0.3 to 3 mg/kg | 0.9 mg/kg | 1 hour post-dose | Dose-dependent decrease in DNL. |

| Hepatic DNL Inhibition (Time-course) | 30 mg/kg P.O. | N/A | 4, 8, 12 hours | 83%, 70%, and 51% reduction, respectively. |

| Plasma Total Ketones (FAO marker) | 30 and 100 mg/kg | N/A | Up to 8 hours | 1.5 to 3-fold increase. |

| P.O. = Per os (by mouth). Data from studies in male KKAy mice, a model for obesity and type 2 diabetes. |

Table 3: Clinical Effects of this compound in Humans

| Study Population | Dosage | Duration | Key Findings |

| Healthy Male Subjects | 140 mg single dose or 70 mg b.i.d. | 1 Day | Inhibition of fractional DNL by ~96% and ~91%, respectively, relative to placebo. |

| Healthy Male Subjects | 140 mg | 7 Days | Maximal DNL inhibition was achieved. |

| Subjects with Hepatic Steatosis | 200 mg b.i.d. (in NCT01431521 trial) | 1 Month | - Lowered lipogenesis and increased ketones.- Reduced liver triglycerides by an average of 36%.- Unexpectedly increased plasma triglycerides by ~200%. |

| b.i.d. = bis in die (twice a day). DNL was induced by fructose loading in healthy subjects. |

Experimental Methodologies

The following protocols are based on descriptions of the key experiments used to characterize this compound.

Enzyme Inhibition Assay

-

Objective: To determine the IC50 of this compound against purified ACC1 and ACC2.

-

Protocol:

-

Recombinant human ACC1 and ACC2 proteins were purified from expression systems (e.g., Sf9 or FM3A cells).

-

Purified ACC protein was incubated with varying concentrations of this compound in an assay buffer.

-

The buffer composition included: 50 mM HEPES-Na (pH 7.5), 20 mM potassium citrate, 20 mM MgCl₂, 2 mM DTT, and 0.5 mg/mL BSA.

-

The enzymatic reaction was initiated by adding substrates: 5 mM ATP, 250 µM acetyl-CoA, and 4.1 mM NaHCO₃ containing 0.086 mM NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

The reaction mixture was incubated for 40 minutes at 37°C.

-

The amount of radiolabeled malonyl-CoA produced was quantified to determine the rate of reaction and the inhibitory effect of this compound.

-

Cell-Based Assays (DNL and FAO)

-

Objective: To measure the effect of this compound on de novo lipogenesis and fatty acid oxidation in cultured cells (e.g., hepatocytes).

-

Protocol:

-

Hepatocytes were pre-incubated with this compound for 1 hour.

-

For DNL Assay: Cells were then incubated for an additional 1-3 hours with ¹⁴C-labeled acetate. Following incubation, intracellular lipids were extracted and the incorporation of the ¹⁴C label was measured to quantify DNL.

-

For FAO Assay: Cells were incubated for 1-3 hours with ³H-labeled palmitate. The amount of released ³H-labeled fatty acids (indicative of oxidation) was measured to quantify FAO.

-

In Vivo Studies in KKAy Mice

-

Objective: To assess the in vivo efficacy of this compound on DNL and FAO in a disease-relevant animal model.

-

Protocol:

-

Male KKAy mice were used.

-

For dose-response studies, a single oral dose of this compound (ranging from 0.3 to 3 mg/kg) was administered, and DNL was measured 1 hour later.

-

For time-course studies, a single oral dose (e.g., 30 mg/kg) was given, and DNL was measured at various time points (4, 8, and 12 hours).

-

To assess FAO, plasma total ketones were measured as a surrogate biomarker following single oral doses of 30 and 100 mg/kg.

-

Signaling Pathways and Downstream Effects

The inhibition of ACC1 and ACC2 by this compound initiates a cascade of metabolic changes. While the primary effects are beneficial for reducing liver fat, a significant secondary effect on plasma triglycerides was observed.

Caption: Mechanism of this compound action on ACC1 and ACC2 in hepatocytes.

Caption: Experimental workflow for the ACC enzyme inhibition assay.

The Hypertriglyceridemia Paradox

A critical and unexpected finding from the clinical studies was that while this compound effectively reduced hepatic steatosis, it also caused a significant increase in plasma triglycerides. Subsequent "bedside to bench" investigations revealed the underlying mechanism:

-

ACC Inhibition: this compound blocks the production of malonyl-CoA.

-

PUFA Reduction: Malonyl-CoA is required for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). Its depletion leads to reduced hepatic PUFA levels.

-

SREBP-1c Activation: This PUFA deficiency induces the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipid synthesis and transport.

-

Increased VLDL Secretion: SREBP-1c activation leads to increased expression of genes like GPAT1, which promotes the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, thereby elevating plasma triglyceride levels.

References

- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Liver-Specific Targeting of MK-4074

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). By inhibiting these key enzymes in the de novo lipogenesis (DNL) pathway, this compound has demonstrated a significant reduction in hepatic steatosis. Its liver-targeted delivery is achieved through active transport by Organic Anion Transporting Polypeptides (OATPs) on hepatocytes, with subsequent excretion into the bile mediated by the Multidrug Resistance-Associated Protein 2 (MRP2). While effective in reducing liver fat, clinical studies have revealed a paradoxical increase in plasma triglycerides, a phenomenon attributed to the downstream effects of ACC inhibition on fatty acid metabolism and the subsequent activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This guide provides a comprehensive overview of the pharmacokinetics, liver-specific targeting mechanism, and metabolic consequences of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and pathway visualizations.

Introduction

Hepatic steatosis, the accumulation of fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition with a growing global prevalence. De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a significant contributor to the lipid burden in NAFLD. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. This compound was developed as a potent inhibitor of both ACC isoforms, ACC1 and ACC2, with a design focused on maximizing efficacy within the liver while minimizing systemic exposure.[1][2]

Mechanism of Action and Liver-Specific Targeting

This compound exerts its pharmacological effect by potently and specifically inhibiting both human ACC1 and ACC2 with an IC50 value of approximately 3 nM.[1][3] This dual inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The liver specificity of this compound is a key design feature, attributed to its interaction with specific transporters expressed on hepatocytes.[1] this compound is a substrate for Organic Anion Transporting Polypeptides (OATPs), which facilitate its uptake from the bloodstream into liver cells. Subsequently, the Multidrug Resistance-Associated Protein 2 (MRP2) efflux transporter mediates its excretion from hepatocytes into the bile. This active transport mechanism, coupled with low passive cell penetrance, results in a high concentration of this compound in the liver relative to plasma.

Signaling Pathway: ACC Inhibition and Consequent Hypertriglyceridemia

The inhibition of ACC by this compound leads to a decrease in malonyl-CoA levels. While this effectively reduces de novo lipogenesis and is expected to increase fatty acid oxidation, it also has unintended consequences on lipid homeostasis. The reduction in malonyl-CoA, a substrate for the elongation of essential fatty acids, leads to a deficiency in polyunsaturated fatty acids (PUFAs). This PUFA deficiency, in turn, activates the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Activated SREBP-1c upregulates the expression of genes involved in lipogenesis and VLDL (Very Low-Density Lipoprotein) secretion, including GPAT1. This leads to an increased assembly and secretion of VLDL particles from the liver, resulting in the clinically observed hypertriglyceridemia.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]

MK-4074: A Liver-Targeted Dual Inhibitor of Acetyl-CoA Carboxylase for Nonalcoholic Fatty Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific small molecule inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] Developed to combat nonalcoholic fatty liver disease (NAFLD) by targeting the key enzymatic step in de novo lipogenesis (DNL), this compound has demonstrated significant efficacy in reducing hepatic steatosis in both preclinical models and human clinical trials.[1][2][3] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Discovery and Chemical Structure

This compound was identified through high-throughput screening and subsequent medicinal chemistry efforts aimed at discovering potent and liver-specific inhibitors of acetyl-CoA carboxylase.[1] Its chemical structure is presented below.

Chemical Formula: C₃₃H₃₁N₃O₆

Molecular Weight: 565.62 g/mol

CAS Number: 1039758-22-9

The liver specificity of this compound is a key design feature, attributed to its uptake by organic anion transporting polypeptides (OATPs) exclusively present on hepatocytes and its subsequent excretion into the bile via the MRP2 efflux transporter. This targeted delivery minimizes systemic exposure and potential off-target effects. Tissue distribution studies in mice confirmed the high liver-to-plasma ratio of this compound-related radioactivity, estimated to be approximately 33–37 at 1 and 4 hours post-oral administration.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting both ACC1 and ACC2, the enzymes responsible for the conversion of acetyl-CoA to malonyl-CoA. This action has a dual impact on lipid metabolism:

-

Inhibition of De Novo Lipogenesis (DNL): Cytosolic ACC1 inhibition reduces the production of malonyl-CoA, a critical building block for fatty acid synthesis.

-

Stimulation of Fatty Acid Oxidation (FAO): Mitochondrial ACC2 inhibition lowers malonyl-CoA levels, which in turn relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1). This allows for increased transport of fatty acids into the mitochondria for beta-oxidation.

The downstream effects of ACC inhibition by this compound are a reduction in hepatic triglyceride content. However, a notable and unexpected clinical finding was an increase in plasma triglycerides. This has been attributed to a reduction in hepatic polyunsaturated fatty acids (PUFAs) due to decreased malonyl-CoA availability for their elongation. The resulting PUFA deficiency leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which upregulates the expression of genes involved in VLDL (Very Low-Density Lipoprotein) secretion, such as GPAT1.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) |

| ACC1 | ~3 |

| ACC2 | ~3 |

| [Data sourced from:] |

Table 2: In Vivo Efficacy of this compound in KKAy Mice

| Parameter | Dose (mg/kg) | Effect | Time Point |

| Hepatic DNL | 0.3 - 3 | ID₅₀ = 0.9 mg/kg | 1 hour post-dose |

| Hepatic DNL | 30 | 83% reduction | 4 hours post-dose |

| Hepatic DNL | 30 | 70% reduction | 8 hours post-dose |

| Hepatic DNL | 30 | 51% reduction | 12 hours post-dose |

| Plasma Total Ketones | 30 - 100 | 1.5 to 3-fold increase | Up to 8 hours |

| [Data sourced from:] |

Table 3: Clinical Efficacy of this compound in Humans

| Population | Dose | Parameter | Result |

| Healthy Subjects | 140 mg (single dose) | Fructose-stimulated DNL | ~96% inhibition |

| Healthy Subjects | 70 mg (b.i.d. for 7 days) | Fructose-stimulated DNL | ~91% inhibition |

| Healthy Subjects | 200 mg (single dose) | Plasma Ketones (fasted) | ~2.5-fold increase |

| Subjects with Hepatic Steatosis | 200 mg (b.i.d. for 4 weeks) | Liver Triglycerides | 36% reduction |

| Subjects with Hepatic Steatosis | 200 mg (b.i.d. for 4 weeks) | Plasma Triglycerides | ~200% increase |

| [Data sourced from:] |

Experimental Protocols

In Vitro ACC Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ACC enzymes.

Materials:

-

Purified recombinant human ACC1 or ACC2 protein

-

This compound

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA

-

Substrates: ATP, acetyl-CoA, NaH¹⁴CO₃

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, incubate the purified ACC protein with the various concentrations of this compound in the assay buffer.

-

Initiate the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and NaH¹⁴CO₃ (containing a radioactive tracer).

-

Incubate the reaction mixture for 40 minutes at 37°C.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Dry the samples to remove unreacted ¹⁴CO₂.

-

Add scintillation fluid and measure the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO) Assays

These assays measure the effect of this compound on DNL and FAO in cultured hepatocytes.

Materials:

-

Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

-

This compound

-

Cell culture medium

-

¹⁴C-labeled acetate (for DNL)

-

³H-labeled palmitate (for FAO)

-

Scintillation counter

Procedure for DNL Assay:

-

Plate hepatocytes and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Add ¹⁴C-labeled acetate to the medium and incubate for an additional 1-3 hours.

-

Wash the cells to remove unincorporated tracer.

-

Lyse the cells and extract the total lipids.

-

Measure the amount of ¹⁴C incorporated into the lipid fraction using a scintillation counter.

-

Normalize the results to the total protein content.

Procedure for FAO Assay:

-

Plate hepatocytes and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Add ³H-labeled palmitate to the medium and incubate for an additional 1-3 hours.

-

Collect the cell culture medium.

-

Separate the ³H₂O (a product of beta-oxidation) from the ³H-labeled palmitate.

-

Measure the amount of ³H₂O using a scintillation counter.

-

Normalize the results to the total protein content.

In Vivo Studies in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of NAFLD.

Animal Model:

-

Male KKAy mice, a model of obesity, type 2 diabetes, and fatty liver.

Drug Administration:

-

This compound is administered orally (p.o.) at the desired doses (e.g., 0.3-100 mg/kg).

-

A vehicle control group (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be included.

Efficacy Endpoints:

-

Hepatic DNL: Measured by the incorporation of a stable isotope tracer (e.g., ¹³C-acetate) into hepatic fatty acids.

-

Plasma Ketones: Total plasma ketones (acetoacetate and β-hydroxybutyrate) are measured as a surrogate marker for hepatic FAO.

-

Hepatic and Plasma Triglycerides: Measured using standard colorimetric assays.

General Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer a single oral dose of this compound or vehicle.

-

At various time points post-dose (e.g., 1, 4, 8, 12 hours), collect blood samples for the analysis of plasma ketones and triglycerides.

-

For DNL measurement, administer the stable isotope tracer at a specified time before euthanasia.

-

At the end of the study, euthanize the animals and collect the liver for the analysis of hepatic triglycerides and DNL.

Conclusion

This compound is a well-characterized, potent, and liver-specific dual inhibitor of ACC1 and ACC2. It has demonstrated a clear ability to reduce hepatic steatosis by inhibiting de novo lipogenesis and promoting fatty acid oxidation. While the unexpected increase in plasma triglycerides highlights the complexity of lipid metabolism and the downstream consequences of ACC inhibition, the data generated from studies on this compound provide invaluable insights for the development of future therapeutics for NAFLD and other metabolic disorders. The detailed information and protocols in this guide serve as a valuable resource for researchers in this field.

References

- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

MK-4074 and Its Impact on De Novo Lipogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific, dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, this compound effectively reduces the synthesis of new fatty acids in the liver. This has shown therapeutic potential in reducing hepatic steatosis. However, clinical and preclinical studies have revealed an unexpected consequence of this mechanism: a significant increase in plasma triglycerides. This document provides a comprehensive technical overview of the mechanism of action of this compound, its effects on DNL based on preclinical and clinical data, and the experimental methodologies used to ascertain these effects.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the two isoforms of acetyl-CoA carboxylase:

-

ACC1: Primarily located in the cytoplasm, it catalyzes the first committed step in fatty acid synthesis by converting acetyl-CoA to malonyl-CoA.[1][2]

-

ACC2: Found on the outer mitochondrial membrane, it also produces malonyl-CoA, which acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1]

By inhibiting both isoforms, this compound not only curtails the substrate for new fatty acid synthesis but is also expected to promote the oxidation of existing fatty acids.[1]

However, the inhibition of ACC and the subsequent reduction in malonyl-CoA levels lead to a cascade of downstream effects that result in hypertriglyceridemia. The proposed mechanism involves the reduction of polyunsaturated fatty acids (PUFAs), which are essential for various cellular functions.[3] This PUFA deficiency triggers the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates the expression of genes involved in lipogenesis and triglyceride synthesis, including glycerol-3-phosphate acyltransferase 1 (GPAT1). The increased activity of GPAT1 leads to enhanced production and secretion of very-low-density lipoprotein (VLDL) particles from the liver, resulting in elevated plasma triglyceride levels.

Preclinical Data: Animal Studies

This compound has been evaluated in various rodent models to assess its effect on de novo lipogenesis and related metabolic parameters.

Quantitative Data from Animal Studies

| Parameter | Animal Model | Dose | Effect | Citation |

| De Novo Lipogenesis (DNL) Inhibition | KKAy mice | 0.3 to 3 mg/kg (single dose) | Dose-dependent decrease with an ID50 of 0.9 mg/kg | |

| KKAy mice | 30 mg/kg (single dose) | 83% reduction at 4 hours | ||

| 70% reduction at 8 hours | ||||

| 51% reduction at 12 hours | ||||

| Plasma Ketones | KKAy mice | 30 and 100 mg/kg (single dose) | 1.5 to 3-fold increase for up to 8 hours | |

| Hepatic Triglycerides | C57BL/6J mice on high fat/high sucrose diet | 10 and 30 mg/kg/day for 4 weeks | Significant reduction |

Experimental Protocols for Animal Studies

The preclinical evaluation of this compound involved mouse models of obesity, type 2 diabetes, and fatty liver.

-

Animal Models: Male KKAy mice, which are a model for obesity and type 2 diabetes, and male C57BL/6J mice fed a high-fat/high-sucrose diet to induce hepatic steatosis were used.

-

DNL Measurement: De novo lipogenesis rates were measured from liver slices. While the exact details of the assay are not fully described in the primary source, such measurements typically involve the use of a labeled substrate, such as 14C-acetate or deuterated water, which is incorporated into newly synthesized fatty acids. The amount of incorporated label is then quantified to determine the rate of DNL.

-

Plasma Ketone Measurement: Plasma total ketones were measured as a surrogate biomarker for hepatic fatty acid oxidation.

-

Diet-Induced Hepatic Steatosis Model: C57BL/6J mice were fed a high-fat/high-sucrose diet for 7 weeks to induce fatty liver, after which they were treated with this compound or vehicle for 4 weeks.

Clinical Data: Human Studies

A phase 1 clinical trial (NCT01431521) was conducted to assess the effect of this compound on hepatic steatosis in human subjects.

Quantitative Data from Human Clinical Trial

| Parameter | Treatment Group (4 weeks) | Baseline (average) | Post-treatment (average) | Change | Citation |

| Hepatic Triglycerides | This compound (200 mg twice daily) | - | - | 36% reduction | |

| Plasma Triglycerides | This compound (200 mg twice daily) | 170 mg/dL | 325 mg/dL | ~200% increase | |

| Pioglitazone (30 mg once daily) | - | - | No significant change | ||

| Placebo | - | - | No significant change | ||

| Triglycerides in Lipoproteins | This compound (200 mg twice daily) | - | - | Significant increases in VLDL, LDL, and HDL |

Experimental Protocol for Human Clinical Trial (NCT01431521)

-

Study Design: A randomized, placebo-controlled trial involving 30 male or female patients with hepatic steatosis.

-

Age Range: 18 to 60 years.

-

Treatment Arms:

-

This compound: 200 mg twice daily for 4 weeks.

-

Pioglitazone: 30 mg once daily for 4 weeks.

-

Placebo: for 4 weeks.

-

-

Primary Outcome Measures: The study aimed to assess the effect of this compound on hepatic steatosis.

-

Lipid Analysis: Plasma triglycerides and lipoprotein profiles (VLDL, LDL, HDL) were analyzed before and after the treatment period.

Summary and Conclusion

This compound is a potent, liver-targeted dual inhibitor of ACC1 and ACC2 that effectively reduces de novo lipogenesis. Preclinical studies in rodent models demonstrated a dose-dependent inhibition of DNL and an increase in fatty acid oxidation. In a clinical trial with patients having hepatic steatosis, a one-month treatment with this compound resulted in a significant 36% reduction in liver triglycerides.

However, a notable and unexpected finding was a substantial increase in plasma triglycerides, averaging around 200%, in subjects treated with this compound. This hypertriglyceridemia is attributed to the activation of SREBP-1c and increased VLDL secretion, which is a direct consequence of reduced malonyl-CoA and subsequent PUFA deficiency. While the development of this compound has been discontinued, the findings from its investigation have provided crucial insights into the complex regulation of lipid metabolism and the potential on-target liabilities of inhibiting ACC. These learnings are invaluable for the future development of therapeutics targeting metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

References

- 1. researchgate.net [researchgate.net]

- 2. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]

- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword of Hepatic Lipogenesis Inhibition: A Technical Guide to the Metabolic Effects of MK-4074

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4074, a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), has emerged as a significant tool in the study of metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).[1][2] By targeting the rate-limiting step of de novo lipogenesis (DNL), this compound effectively reduces hepatic steatosis.[1][2][3] However, its administration has revealed a complex and paradoxical effect on lipid metabolism: a significant elevation of plasma triglycerides. This guide provides an in-depth technical overview of the metabolic pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exhibits high potency and specificity for both human ACC1 and ACC2, with IC50 values of approximately 3 nM. Its liver-specific action is attributed to its uptake by organic anion-transporting polypeptides (OATPs) exclusively expressed on hepatocytes and its subsequent excretion into the bile via the MRP2 efflux transporter.

The inhibition of ACC1, a cytosolic enzyme, directly curtails the production of malonyl-CoA for fatty acid synthesis, thereby reducing DNL. Simultaneously, inhibition of the mitochondrial-associated ACC2 decreases its localized malonyl-CoA pool, which in turn relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1). This enhances the transport of long-chain fatty acids into the mitochondria for β-oxidation (fatty acid oxidation, FAO).

Quantitative Effects of this compound on Metabolic Parameters

The administration of this compound has been shown to induce significant changes in various metabolic markers in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.

| Parameter | Organism/System | Dosage | Duration | Effect | Reference |

| ACC1 IC50 | Human | - | - | ~3 nM | |

| ACC2 IC50 | Human | - | - | ~3 nM | |

| De Novo Lipogenesis (DNL) | Healthy Human Subjects | 140 mg (single dose) | 7 days | ~96% inhibition | |

| De Novo Lipogenesis (DNL) | Healthy Human Subjects | 70 mg (twice daily) | 7 days | ~91% inhibition | |

| Hepatic Triglycerides | Humans with Hepatic Steatosis | 200 mg (twice daily) | 1 month | 36% reduction | |

| Plasma Triglycerides | Humans with Hepatic Steatosis | 200 mg (twice daily) | 1 month | ~200% increase | |

| Plasma Ketones (Acetoacetate and β-hydroxybutyrate) | Healthy Human Subjects | 200 mg (single dose) | - | ~2.5-fold increase | |

| Hepatic DNL | KKAy Mice | 0.3 to 3 mg/kg (single oral dose) | 1 hour post-dose | Dose-dependent decrease (ID50 = 0.9 mg/kg) | |

| Plasma Total Ketones | KKAy Mice | 30 and 100 mg/kg (single oral doses) | Up to 8 hours | 1.5 to 3-fold increase |

The Paradoxical Hypertriglyceridemia: A Mechanistic Deep Dive

The unexpected increase in plasma triglycerides following this compound administration is a direct consequence of on-target ACC inhibition. The underlying mechanism involves a signaling cascade initiated by the depletion of malonyl-CoA.

Caption: Mechanism of this compound-induced hypertriglyceridemia.

The inhibition of ACC by this compound leads to a reduction in malonyl-CoA, which is essential for the elongation of essential fatty acids to form polyunsaturated fatty acids (PUFAs). The resulting PUFA deficiency in the liver leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Activated SREBP-1c upregulates the expression of Glycerol-3-Phosphate Acyltransferase 1 (GPAT1), a key enzyme in triglyceride synthesis. This, in turn, promotes the assembly and secretion of very-low-density lipoproteins (VLDL), leading to a marked increase in plasma triglyceride levels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic effects.

In Vitro ACC Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACC1 and ACC2.

Materials:

-

Purified recombinant human ACC1 and ACC2

-

This compound

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM MgCl2, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA

-

Substrate Solution: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO3, 0.086 mM NaH¹⁴CO₃

-

Acid Stop Solution

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, combine the assay buffer and the purified ACC enzyme.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate solution containing NaH¹⁴CO₃.

-

Incubate the reaction mixture for 40 minutes at 37°C.

-

Terminate the reaction by adding the acid stop solution.

-

Transfer the reaction mixture to a scintillation vial containing the scintillation cocktail.

-

Measure the amount of ¹⁴C-malonyl-CoA formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

De Novo Lipogenesis (DNL) Assay in Humans (Stable Isotope Labeling)

Objective: To quantify the rate of hepatic DNL in response to this compound treatment.

Materials:

-

¹³C-acetate

-

Fructose solution

-

Equipment for blood collection and processing

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Administer an oral fructose load to the subjects to induce DNL.

-

Administer a single dose or multiple doses of this compound or placebo as per the study design.

-

Infuse a stable isotope tracer, such as ¹³C-acetate, intravenously.

-

Collect blood samples at baseline and at various time points after the administration of the tracer and the drug.

-

Isolate VLDL-triglycerides from the plasma samples.

-

Hydrolyze the triglycerides to fatty acids and derivatize them for GC-MS analysis.

-

Measure the incorporation of ¹³C into newly synthesized palmitate in the VLDL fraction using GC-MS.

-

Calculate the fractional DNL rate based on the isotopic enrichment of the product (palmitate) and the precursor (acetyl-CoA, estimated from the enrichment of a surrogate marker).

Quantitative Real-Time PCR (qRT-PCR) for GPAT1 Gene Expression

Objective: To measure the relative mRNA expression levels of GPAT1 in liver tissue.

Materials:

-

Liver tissue samples

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for GPAT1 and a reference gene (e.g., 18S rRNA or GAPDH)

-

SYBR Green or TaqMan-based qPCR master mix

-

Real-time PCR system

Procedure:

-

Extract total RNA from liver tissue samples using a commercial RNA extraction kit.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for GPAT1 and a reference gene, and a qPCR master mix.

-

The thermal cycling conditions should be optimized for the specific primers and target gene. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of GPAT1 mRNA, normalized to the expression of the reference gene.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a metabolic modulator like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound stands as a powerful research tool that has significantly advanced our understanding of hepatic lipid metabolism. Its ability to potently and specifically inhibit ACC in the liver has confirmed the therapeutic potential of targeting DNL for the treatment of hepatic steatosis. However, the concurrent and mechanistically linked induction of hypertriglyceridemia underscores the intricate and often counterintuitive regulation of metabolic pathways. The detailed experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge necessary to further investigate the complex effects of ACC inhibition and to inform the development of future therapeutic strategies for metabolic diseases.

References

MK-4074: A Technical Overview of Preclinical Development and Initial Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development and initial clinical findings for MK-4074, a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2. The information presented herein is compiled from publicly available research to facilitate further investigation and understanding of this compound.

Core Mechanism and Rationale

This compound was developed to target de novo lipogenesis (DNL), a key metabolic pathway implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The compound is a potent inhibitor of both ACC1 and ACC2, the enzymes responsible for the rate-limiting step in fatty acid synthesis.[1][2] By inhibiting these enzymes, this compound aims to reduce the synthesis of new fatty acids in the liver, thereby decreasing hepatic steatosis.

The liver specificity of this compound is a crucial design feature, achieved through its interaction with organic anion transport proteins (OATPs) found exclusively on hepatocytes.[1][3] This targeted delivery minimizes potential systemic side effects. The subsequent excretion of this compound into the bile is mediated by the MRP2 efflux transporter.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and initial clinical studies of this compound.

| Parameter | Value | Species | Notes |

| IC50 (ACC1) | ~3 nM | Human | In vitro enzyme inhibition assay. |

| IC50 (ACC2) | ~3 nM | Human | In vitro enzyme inhibition assay. |

Table 1: In Vitro Potency of this compound

| Study Population | Treatment | Duration | Key Findings |

| Healthy Male Subjects | Single 140 mg dose | Single Dose | ~96% inhibition of fractional DNL relative to placebo. |

| Healthy Male Subjects | 70 mg b.i.d. | Single Day | ~91% inhibition of fractional DNL relative to placebo. |

| Healthy Male Subjects | 140 mg | 7 days | Maximal DNL inhibition observed. |

| Patients with Hepatic Steatosis | 200 mg b.i.d. | 4 weeks | Average 36% reduction in liver fat. |

| Patients with Hepatic Steatosis | 200 mg b.i.d. | 4 weeks | Unexpected ~200% increase in plasma triglycerides. |

Table 2: Summary of Initial Clinical Findings for this compound

Experimental Protocols

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ACC1 and ACC2.

-

Methodology: A high-throughput screening assay was utilized to identify inhibitors of ACC. While the specific details of the assay are proprietary, such assays typically involve incubating the recombinant human ACC1 and ACC2 enzymes with their substrate, acetyl-CoA, and cofactors in the presence of varying concentrations of the inhibitor (this compound). The enzyme activity is then measured, often by quantifying the product, malonyl-CoA, or a coupled reaction product. The IC50 value is calculated by fitting the dose-response curve.

Cellular Assays for De Novo Lipogenesis (DNL) and Fatty Acid Oxidation (FAO)

-

Objective: To assess the effect of this compound on DNL and FAO in cultured cells.

-

Cell Culture: The specific cell line used is not detailed in the provided references, but cultured hepatocytes are mentioned.

-

Protocol:

-

Cells are pre-incubated with this compound for 1 hour.

-

For DNL assays, cells are then incubated for an additional 1-3 hours with 65-260 µM of ¹⁴C-labeled acetate.

-

For FAO assays, cells are incubated for an additional 1-3 hours with 0.018 mM of ³H-labeled palmitate.

-

Following incubation, intracellular ¹⁴C-labeled lipids are extracted and measured to determine the rate of DNL.

-

For FAO, the release of ³H-labeled fatty acids is measured.

-

Preclinical Mouse Studies

-

Objective: To evaluate the in vivo effects of this compound on hepatic steatosis and plasma triglycerides.

-

Animal Models: Male KKAy mice (a model of obesity and type 2 diabetes) on a chow diet and C57BL/6J mice on a high-fat diet were used.

-

Protocol:

-

Mice were acclimated to oral dosing by treating them with vehicle (distilled water) for 7 days.

-

This compound was then administered to the drug-naive animals.

-

The specific dosage and duration of this compound treatment in the preclinical studies are not detailed in the provided references.

-

Key endpoints measured included hepatic triglyceride content and plasma triglyceride levels.

-

Phase 1 Clinical Trial in Healthy Subjects

-

Objective: To assess the safety, tolerability, and pharmacodynamic effects of this compound on DNL in healthy individuals.

-

Study Population: Healthy young male subjects.

-

Protocol:

-

De novo lipogenesis was induced by oral administration of fructose.

-

The rate of DNL was estimated using a stable isotope labeling method.

-

This compound was administered as a single 140 mg dose or as a divided dose of 70 mg twice daily (b.i.d.).

-

A multiple-dose arm involved administration of 140 mg of this compound for 7 days.

-

The primary endpoint was the inhibition of fractional DNL relative to a placebo group.

-

Exploratory Clinical Study in Patients with Hepatic Steatosis

-

Objective: To evaluate the efficacy of this compound in reducing hepatic steatosis in patients with NAFLD.

-

Study Population: Thirty male or female patients aged 18 to 60 with hepatic steatosis.

-

Protocol:

-

Patients were randomized into three groups:

-

This compound: 200 mg twice daily (b.i.d.).

-

Pioglitazone: 30 mg once daily (positive control).

-

Placebo.

-

-

Treatment duration was 4 weeks.

-

The primary endpoint was the change in hepatic fat content. Secondary endpoints included changes in plasma triglyceride levels.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of this compound in hepatocytes.

Caption: Proposed pathway for this compound-induced hypertriglyceridemia.

Caption: Workflow of the exploratory clinical study of this compound.

Discussion of Findings and Future Directions

The initial preclinical and clinical data for this compound demonstrate a potent and effective inhibition of de novo lipogenesis, leading to a significant reduction in hepatic steatosis. This confirms the therapeutic potential of targeting ACC in the liver for the treatment of NAFLD.

However, the unexpected and substantial increase in plasma triglycerides is a significant finding that requires further investigation. The proposed mechanism involves a reduction in hepatic polyunsaturated fatty acids due to decreased malonyl-CoA, which in turn activates SREBP-1c, a key transcription factor that upregulates genes involved in lipogenesis and VLDL secretion. This counter-regulatory mechanism highlights the complexity of lipid metabolism and the potential for off-target effects even with a liver-specific inhibitor.

Future research should focus on elucidating the precise mechanisms of this compound-induced hypertriglyceridemia and exploring strategies to mitigate this effect. This could include combination therapies with agents that lower plasma triglycerides or the development of second-generation ACC inhibitors with a more favorable safety profile. Despite the challenges, the findings from the this compound program have provided valuable insights into the role of de novo lipogenesis in liver disease and will undoubtedly inform the future development of therapeutics for NAFLD and NASH.

References

- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Impact of MK-4074 on Malonyl-CoA Levels in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and impact of MK-4074, a potent and liver-specific dual inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2, on malonyl-CoA levels in hepatocytes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly potent small molecule inhibitor of both ACC1 and ACC2, with IC50 values of approximately 3 nM.[1] Its liver-specific action is facilitated by its uptake through organic anion-transporting polypeptides (OATPs) exclusively present on hepatocytes.[1] ACC1 and ACC2 are critical enzymes that catalyze the carboxylation of acetyl-CoA to form malonyl-CoA.[2] Malonyl-CoA is a pivotal molecule in lipid metabolism, serving as a primary substrate for de novo lipogenesis (DNL) and as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation (FAO).[3]

By inhibiting ACC1 and ACC2, this compound directly reduces the intracellular concentration of malonyl-CoA in hepatocytes.[4] This reduction has two major downstream consequences:

-

Inhibition of De Novo Lipogenesis (DNL): With diminished availability of malonyl-CoA, the synthesis of new fatty acids is significantly curtailed.

-

Stimulation of Fatty Acid Oxidation (FAO): The reduced concentration of malonyl-CoA alleviates the inhibition of CPT1, leading to an increased rate of fatty acid transport into the mitochondria for oxidation.

Quantitative Impact of this compound on Malonyl-CoA and Metabolic Flux

The administration of this compound has been shown to have a significant, dose-dependent impact on hepatic malonyl-CoA levels and downstream metabolic pathways in both preclinical and clinical studies.

Table 1: Effect of this compound on Hepatic Malonyl-CoA Levels in Mice

| Dosage of this compound | Change in Hepatic Malonyl-CoA Concentration | Study Animal Model | Reference |

| 10 mg/kg | Dose-dependent decrease | Wild-type mice | |

| 30 mg/kg | Dose-dependent decrease | Wild-type mice | |

| 100 mg/kg | Dose-dependent decrease | Wild-type mice |

Data presented in the referenced study shows a clear dose-dependent reduction, though specific percentage changes were not explicitly stated in the abstract.

Table 2: Effect of this compound on De Novo Lipogenesis (DNL) and Other Metabolic Parameters

| Study Population | This compound Dosage | Effect on DNL | Other Notable Effects | Reference |

| Healthy Male Subjects | 140 mg (single dose) | ~96% inhibition | - | |

| Healthy Male Subjects | 70 mg b.i.d. (for 7 days) | ~91% inhibition | - | |

| Patients with Hepatic Steatosis | 200 mg b.i.d. (for 1 month) | Lowered lipogenesis | Reduced liver triglycerides by 36%; Increased plasma triglycerides by 200% | |

| Male KKAy Mice | 0.3 to 3 mg/kg (single dose) | Dose-dependent decrease (ID50 of 0.9 mg/kg) | - | |

| Male KKAy Mice | 30 mg/kg (single dose) | 83% reduction at 4h, 70% at 8h, 51% at 12h | - | |

| Male KKAy Mice | 30 and 100 mg/kg (single dose) | - | Increased plasma total ketones by 1.5-3 fold |

Visualizing the Molecular Pathway and Experimental Workflow

Diagram 1: this compound Signaling Pathway in Hepatocytes

References

- 1. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mouselivercells.com [mouselivercells.com]

Cellular Uptake of MK-4074 via OATP Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-4074 is a potent, liver-specific dual inhibitor of acetyl-CoA carboxylase (ACC) 1 and 2, with IC50 values of approximately 3 nM for both isoforms.[1][2] Its remarkable liver specificity is attributed to its recognition and uptake by Organic Anion Transporting Polypeptides (OATPs), a family of transporters predominantly expressed on the basolateral membrane of hepatocytes.[1][2] This targeted delivery minimizes systemic exposure and potential off-target effects. This technical guide provides a comprehensive overview of the cellular uptake mechanism of this compound mediated by OATP transporters, including detailed experimental protocols for characterization and data presentation formats. While specific quantitative kinetic data for this compound transport via OATP isoforms is not yet publicly available, this guide offers the methodological framework to conduct such investigations.

Introduction: this compound and the Role of OATP Transporters

This compound is a promising therapeutic agent for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) due to its potent inhibition of ACC1 and ACC2, key enzymes in de novo lipogenesis.[2] The liver-centric action of this compound is a critical design feature, achieved by harnessing the physiological function of OATP transporters. OATPs, particularly OATP1B1 and OATP1B3, are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics. By being a substrate for these transporters, this compound is efficiently extracted from the portal circulation into hepatocytes, the primary site of action. Subsequent efflux from hepatocytes into the bile is mediated by the MRP2 transporter. Understanding the kinetics of OATP-mediated uptake is therefore fundamental to characterizing the pharmacokinetics and pharmacodynamics of this compound.

Quantitative Data on OATP-Mediated Transport of this compound

As of the latest literature review, specific kinetic parameters (Km, Vmax) for the transport of this compound by individual OATP isoforms (e.g., OATP1B1, OATP1B3) have not been published. Similarly, the inhibitory potential (IC50) of this compound on these transporters is not publicly available. The following tables are provided as templates for the presentation of such data once it becomes available through experimental investigation. For illustrative purposes, example data for other known OATP substrates are included.

Table 1: Michaelis-Menten Kinetic Parameters for OATP-Mediated Uptake of this compound

| OATP Isoform | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| OATP1B1 | This compound | Data Not Available | Data Not Available | |

| OATP1B3 | This compound | Data Not Available | Data Not Available | |

| Example: | ||||

| OATP1B1 | Estrone-3-sulfate | 4.5 | 105 | F. Hoffmann-La Roche |

| OATP1B3 | Estrone-3-sulfate | 2.5 | 150 | F. Hoffmann-La Roche |

Table 2: Inhibitory Potential of this compound on OATP Transporters

| OATP Isoform | Probe Substrate | Inhibitor | IC50 (µM) | Reference |

| OATP1B1 | Estradiol-17β-glucuronide | This compound | Data Not Available | |

| OATP1B3 | Cholecystokinin octapeptide | This compound | Data Not Available | |

| Example: | ||||

| OATP1B1 | Estradiol-17β-glucuronide | Cyclosporin A | 0.35 | University of Washington |

| OATP1B3 | Cholecystokinin octapeptide | Rifampicin | 1.8 | University of Washington |

Experimental Protocols

The following are detailed methodologies for conducting in vitro assays to determine the kinetic parameters of OATP-mediated transport of this compound.

OATP Substrate Assessment using Stably Transfected Cell Lines

This protocol describes the determination of Michaelis-Menten constants (Km and Vmax) for the uptake of a test compound (e.g., this compound) in cells overexpressing a specific OATP transporter.

Materials:

-

HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3.

-

Mock-transfected cells (control).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic).

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer.

-

Radiolabeled ([³H] or [¹⁴C]) or non-radiolabeled this compound.

-

Scintillation fluid and vials (for radiolabeled compounds).

-

LC-MS/MS system (for non-radiolabeled compounds).

-

Cell lysis buffer.

-

Protein assay kit (e.g., BCA).

Procedure:

-

Cell Seeding: Seed OATP-expressing and mock-transfected cells into 24- or 48-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.

-

Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of Uptake Solutions: Prepare a series of concentrations of this compound in pre-warmed (37°C) uptake buffer. If using a radiolabeled compound, the concentration of the radiolabel should be kept constant while varying the concentration of the unlabeled compound.

-

Uptake Assay: a. Wash the cell monolayers twice with pre-warmed uptake buffer. b. Add the uptake solution containing this compound to each well. c. Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments. d. To terminate the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold uptake buffer.

-

Cell Lysis and Analysis: a. Lyse the cells with an appropriate lysis buffer. b. For radiolabeled compounds: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. c. For non-radiolabeled compounds: Analyze the concentration of this compound in the lysate using a validated LC-MS/MS method. d. Determine the protein concentration in each well using a protein assay.

-

Data Analysis: a. Calculate the uptake rate (pmol/mg protein/min). b. Subtract the uptake rate in mock-transfected cells (passive diffusion) from the uptake rate in OATP-expressing cells to obtain the net transporter-mediated uptake. c. Plot the net uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

OATP Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against OATP-mediated transport of a known probe substrate.

Materials:

-

Same as in section 3.1.

-

A known OATP probe substrate (e.g., [³H]-estradiol-17β-glucuronide for OATP1B1, [³H]-cholecystokinin octapeptide for OATP1B3).

-

A range of concentrations of the test inhibitor (this compound).

Procedure:

-

Cell Seeding and Culture: Follow steps 1 and 2 from the protocol in section 3.1.

-

Preparation of Incubation Solutions: Prepare solutions containing a fixed concentration of the OATP probe substrate (typically at or below its Km value) and varying concentrations of this compound in pre-warmed uptake buffer.

-

Inhibition Assay: a. Wash the cell monolayers twice with pre-warmed uptake buffer. b. Add the incubation solution containing the probe substrate and this compound to each well. c. Incubate for a predetermined time at 37°C. d. Terminate the uptake and wash the cells as described in step 4d of the protocol in section 3.1.

-

Cell Lysis and Analysis: Follow step 5 from the protocol in section 3.1 to quantify the amount of the probe substrate taken up by the cells.

-

Data Analysis: a. Calculate the percentage of inhibition of the probe substrate uptake at each concentration of this compound relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Determining OATP-Mediated Uptake Kinetics

Caption: Workflow for determining the kinetic parameters of this compound uptake via OATP transporters.

Cellular Uptake and Efflux Pathway of this compound in Hepatocytes

Caption: Proposed mechanism of this compound transport and action in a hepatocyte.

References

A Deep Dive into Foundational Research on Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity, represent a growing global health crisis. A key pathological feature of these conditions is dysregulated lipid metabolism, characterized by increased de novo lipogenesis (DNL) and impaired fatty acid oxidation (FAO). Acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the DNL pathway, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the foundational research on ACC inhibitors, focusing on their mechanism of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.

Mechanism of Action of ACC and its Inhibition

ACC exists in two isoforms with distinct cellular locations and functions:

-

ACC1: Primarily located in the cytosol of lipogenic tissues such as the liver and adipose tissue. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical substrate for the synthesis of fatty acids.[1]

-

ACC2: Predominantly found on the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1]

By inhibiting both ACC1 and ACC2, ACC inhibitors exert a dual effect: they decrease the synthesis of new fatty acids and simultaneously promote the oxidation of existing fatty acids. This dual mechanism makes ACC a highly attractive target for treating metabolic diseases characterized by excess lipid accumulation.[2][3]

Signaling Pathway of ACC Regulation and Inhibition

The activity of ACC is tightly regulated by various signaling pathways, including hormonal and nutrient-sensing pathways. A key regulator is AMP-activated protein kinase (AMPK), which is activated under low cellular energy conditions and phosphorylates ACC, leading to its inhibition.[4]

Key ACC Inhibitors in Development

Several ACC inhibitors have progressed through preclinical and clinical development. The following table summarizes key quantitative data for some of the notable compounds.

| Inhibitor | Target | IC50 (ACC1) | IC50 (ACC2) | Development Stage | Key Findings | Reference |

| Firsocostat (GS-0976) | ACC1/ACC2 | 2.1 nM (human) | 6.1 nM (human) | Phase 2 | Reduced liver fat content by 29-43% in NASH patients. Associated with an increase in plasma triglycerides. | |

| PF-05221304 | ACC1/ACC2 | N/A | N/A | Phase 1 | Dose-dependent inhibition of hepatic DNL. Asymptomatic increases in serum triglycerides at higher doses. | |

| MK-4074 | ACC1/ACC2 | N/A | N/A | Preclinical | Dose-dependently decreased hepatic DNL in a mouse model of obesity and fatty liver. | |

| PP-7a | ACC1/ACC2 | N/A | N/A | Preclinical | Improved weight gain and glucose intolerance in a mouse model of diet-induced obesity. | |

| CP-640186 | ACC1/ACC2 | N/A | N/A | Preclinical | Used as a positive control in preclinical studies. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACC inhibitor efficacy and safety. Below are outlines for key experiments.

In Vitro ACC Inhibition Assay

This assay determines the potency of a compound to inhibit ACC enzyme activity.

Principle: The activity of ACC is measured by quantifying the conversion of acetyl-CoA to malonyl-CoA. This can be achieved through various methods, including radiometric assays, spectrophotometric assays, or luminescence-based assays that measure the production of ADP.

Protocol Outline (Luminescence-based):

-

Prepare Reagents:

-

Assay Buffer (e.g., 5x ACC Assay Buffer)

-

ATP solution (e.g., 500 µM)

-

Acetyl-CoA solution (e.g., 2 mM)

-

Sodium Bicarbonate solution (e.g., 1 M)

-

Purified recombinant human ACC1 or ACC2 enzyme

-

Test inhibitor at various concentrations

-

ADP-Glo™ Kinase Assay reagents (for ADP detection)

-

-

Reaction Setup (in a 96-well plate):

-

Add assay buffer, ATP, acetyl-CoA, and sodium bicarbonate to each well.

-

Add the test inhibitor at desired concentrations. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture with the ACC enzyme for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Initiate Reaction:

-

Start the reaction by adding the ACC enzyme.

-

Incubate for a specified time (e.g., 40 minutes) at room temperature.

-

-

Detect ADP Production:

-

Add the ADP-Glo™ reagent to stop the ACC reaction and initiate the luminescence reaction.

-

Incubate as per the manufacturer's instructions.

-

-

Measure Luminescence:

-

Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to ACC activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Fatty Acid Synthesis and Oxidation Assays

These assays assess the effect of ACC inhibitors on cellular lipid metabolism.

Fatty Acid Synthesis (De Novo Lipogenesis) Assay:

Principle: DNL is measured by quantifying the incorporation of a labeled substrate, such as [14C]acetate, into newly synthesized fatty acids.

Protocol Outline:

-

Cell Culture: Plate cells (e.g., primary human hepatocytes) and allow them to adhere.

-

Treatment: Treat cells with the ACC inhibitor at various concentrations for a specified duration.

-

Labeling: Add a labeled substrate (e.g., [14C]acetate) to the culture medium and incubate.

-

Lipid Extraction: Lyse the cells and extract the total lipids.

-

Quantification: Measure the amount of radiolabel incorporated into the lipid fraction using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the total protein content and calculate the percentage of DNL inhibition compared to the vehicle-treated control.

Fatty Acid Oxidation Assay:

Principle: FAO is measured by quantifying the production of metabolic products from a labeled fatty acid substrate, such as [1-14C]palmitic acid. The label is released as 14CO2 or acid-soluble metabolites.

Protocol Outline:

-

Cell Culture and Treatment: Similar to the DNL assay, culture and treat cells with the ACC inhibitor.

-

Labeling: Add a labeled fatty acid (e.g., [1-14C]palmitic acid complexed to BSA) to the culture medium.

-

Capture of CO2: The incubation is performed in a sealed system where any released 14CO2 is trapped.

-

Measurement:

-

For 14CO2: The trapping agent is collected, and radioactivity is measured.

-

For acid-soluble metabolites: The reaction is stopped with acid, and the radioactivity in the acid-soluble fraction is measured.

-

-

Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of labeled product formed per unit of time and protein.

In Vivo Animal Models: Diet-Induced Obesity (DIO)

Animal models are essential for evaluating the in vivo efficacy and safety of ACC inhibitors. The DIO model in mice is commonly used.

Protocol Outline:

-

Animal Selection: Use a suitable mouse strain (e.g., C57BL/6J).

-

Diet Induction:

-

Feed mice a high-fat diet (HFD), typically with 40-60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.

-

-

Treatment: Once the metabolic phenotype is established, administer the ACC inhibitor or vehicle control orally on a daily basis for a specified duration (e.g., 4 weeks).

-

Monitoring:

-

Regularly measure body weight, food intake, and fasting blood glucose.

-

Perform glucose tolerance tests to assess insulin sensitivity.

-

-

Terminal Procedures:

-

Collect blood to measure plasma lipids (triglycerides, cholesterol) and liver enzymes.

-

Harvest tissues (liver, adipose tissue, muscle) for histological analysis (e.g., H&E staining for steatosis) and biochemical assays (e.g., measurement of malonyl-CoA levels, gene expression analysis).

-

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]